

# The Role of CPI703 in Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**CPI703** is a potent and selective inhibitor of the bromodomain of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. These histone acetyltransferases (HATs) are critical regulators of gene expression, playing a pivotal role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By acetylating histone proteins, primarily at lysine 27 of histone H3 (H3K27ac), and various transcription factors, CBP/p300 facilitates chromatin accessibility and the recruitment of the transcriptional machinery, leading to gene activation. **CPI703**, by targeting the CBP/p300 bromodomain, disrupts this process, leading to the downregulation of specific gene expression programs. This guide provides an in-depth technical overview of the role of **CPI703** in gene transcription, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

# Introduction: The Central Role of CBP/p300 in Gene Transcription

The histone acetyltransferases CBP and its closely related paralog p300 are master regulators of gene transcription.[1][2] They do not bind to DNA directly but are recruited to gene promoters and enhancers by a multitude of sequence-specific transcription factors.[3][4] Once recruited, CBP/p300 exerts its coactivator function through two primary mechanisms:



- Histone Acetylation: The intrinsic HAT activity of CBP/p300 catalyzes the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone tails.[5] A key modification is the acetylation of H3K27, which is a hallmark of active enhancers and promoters.[6][7] This neutralization of the positive charge on lysine residues is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure that is permissive for transcription.
- Transcription Factor Acetylation: In addition to histones, CBP/p300 can acetylate a wide range of non-histone proteins, including numerous transcription factors. This posttranslational modification can modulate the activity of transcription factors by altering their DNA binding affinity, protein stability, or subcellular localization.

The bromodomain of CBP/p300 is a protein module that specifically recognizes and binds to acetylated lysine residues, including those on histones.[8] This "reading" of the acetyl-lysine mark is crucial for the stabilization of CBP/p300 at chromatin and for the recruitment of other components of the transcriptional apparatus, thereby creating a positive feedback loop that reinforces gene expression.[9]

## CPI703: A Selective CBP/p300 Bromodomain Inhibitor

**CPI703** is a small molecule inhibitor that selectively targets the bromodomain of CBP and p300. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, **CPI703** prevents CBP/p300 from recognizing acetylated histones and other proteins. This disruption of the "read" function of CBP/p300 leads to a reduction in the occupancy of these coactivators at enhancers and promoters, resulting in decreased H3K27ac levels and subsequent downregulation of target gene transcription.

# Impact of CPI703 on Gene Transcription: Quantitative Data

The inhibitory effect of **CPI703** on gene transcription has been demonstrated for several key genes, particularly those involved in immune regulation. A primary target is the transcription factor FOXP3, a master regulator of regulatory T cell (Treg) development and function.



| Target Gene  | Cell Type             | Treatment | Fold Change<br>in mRNA<br>Expression | Reference |
|--------------|-----------------------|-----------|--------------------------------------|-----------|
| FOXP3        | Naive CD4+ T<br>cells | CPI703    | Data not<br>available                | N/A       |
| CTLA-4       | Naive CD4+ T<br>cells | CPI703    | Data not<br>available                | N/A       |
| PDCD1 (PD-1) | Naive CD4+ T<br>cells | CPI703    | Data not<br>available                | N/A       |
| LAG3         | Naive CD4+ T<br>cells | CPI703    | Data not<br>available                | N/A       |

Note: While the qualitative effect of **CPI703** on reducing the transcription of these genes is documented, specific quantitative fold-change data from publicly available sources is limited.

## **Key Signaling Pathways Modulated by CPI703**

By inhibiting CBP/p300, **CPI703** can impact a multitude of signaling pathways that are dependent on these coactivators for transcriptional activation.

## The CBP/p300-FOXP3 Axis in Regulatory T Cells

CBP and p300 are indispensable for the development and function of Tregs.[10][11] They are recruited to the FOXP3 promoter by other transcription factors and contribute to the acetylation of histones in this region, creating a permissive chromatin environment for FOXP3 transcription.[12] **CPI703**, by inhibiting the CBP/p300 bromodomain, disrupts this process, leading to reduced FOXP3 expression and consequently impairing Treg differentiation and suppressive function.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of CPI703 action on FOXP3 gene transcription.



## **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments used to elucidate the role of **CPI703** in gene transcription.

## In Vitro Regulatory T Cell (Treg) Differentiation Assay

This assay is used to assess the effect of **CPI703** on the differentiation of naive CD4+ T cells into Tregs.

#### Materials:

- Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes)
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50  $\mu$ M  $\beta$  mercaptoethanol
- Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
- Recombinant human/mouse IL-2
- Recombinant human/mouse TGF-β1
- CPI703 (dissolved in DMSO)
- DMSO (vehicle control)
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against CD4, CD25, and FOXP3

#### Protocol:

- Isolate naive CD4+ T cells using a commercially available cell isolation kit.
- Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.



- Seed the naive CD4+ T cells at a density of 1-2 x 10<sup>5</sup> cells/well in the anti-CD3 coated plate.
- Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL), IL-2 (e.g., 10 ng/mL), and TGF-β1 (e.g., 5 ng/mL) to the culture medium.
- Add **CPI703** at various concentrations (e.g., 0.1, 1, 10  $\mu$ M) or DMSO as a vehicle control to the respective wells.
- Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
- Harvest the cells and stain for surface markers (CD4, CD25) according to standard flow cytometry protocols.
- Fix and permeabilize the cells using a commercially available FOXP3 staining buffer set.
- Stain for intracellular FOXP3 with a fluorochrome-conjugated anti-FOXP3 antibody.
- Analyze the percentage of CD4+CD25+FOXP3+ cells by flow cytometry.

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is used to determine the genome-wide changes in H3K27ac marks following treatment with **CPI703**.



Click to download full resolution via product page

Figure 2: General workflow for a ChIP-seq experiment.

#### Materials:

- Cells of interest (e.g., human T cells, cancer cell line)
- CPI703 and DMSO



- Formaldehyde (16% solution)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- ChIP dilution buffer
- Protein A/G magnetic beads
- Anti-H3K27ac antibody
- Wash buffers (low salt, high salt, LiCl)
- · Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- Reagents for library preparation and sequencing

#### Protocol (abbreviated):

- Treat cells with CPI703 or DMSO for the desired time.
- Crosslink proteins to DNA with 1% formaldehyde. Quench with glycine.
- Lyse cells and isolate nuclei.
- Shear chromatin to fragments of 200-500 bp using sonication.
- Immunoprecipitate chromatin with an anti-H3K27ac antibody overnight.
- Capture the antibody-chromatin complexes with Protein A/G beads.
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.



- Elute the chromatin and reverse the crosslinks by heating.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- · Purify the DNA using a DNA purification kit.
- Prepare a sequencing library and perform next-generation sequencing.
- Analyze the data to identify regions with differential H3K27ac enrichment between CPI703treated and control samples.

## RNA Sequencing (RNA-seq)

This protocol is used to obtain a global view of the changes in gene expression following **CPI703** treatment.

#### Materials:

- · Cells of interest
- CPI703 and DMSO
- RNA extraction kit (e.g., TRIzol, RNeasy)
- DNase I
- Reagents for library preparation (e.g., poly(A) selection, rRNA depletion)
- Next-generation sequencing platform

#### Protocol (abbreviated):

- Treat cells with CPI703 or DMSO.
- · Harvest cells and extract total RNA using a suitable kit.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- · Assess RNA quality and quantity.



- Prepare RNA-seq libraries, typically involving poly(A) selection for mRNA or rRNA depletion for total RNA.
- Perform next-generation sequencing.
- Analyze the sequencing data to identify differentially expressed genes between CPI703treated and control samples.

### Conclusion

CPI703 represents a powerful chemical probe for studying the role of CBP/p300 bromodomains in gene transcription. By selectively inhibiting the "reader" function of these critical coactivators, CPI703 leads to a reduction in H3K27ac at specific genomic loci and the subsequent downregulation of target genes, such as FOXP3. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the precise mechanisms of action of CPI703 and to explore its therapeutic potential in diseases driven by aberrant gene expression, including cancer and autoimmune disorders. Further studies are warranted to obtain more comprehensive quantitative data on the dose-dependent effects of CPI703 on a wider range of target genes and to fully elucidate the complex signaling networks modulated by this promising inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting CBP and p300: Emerging Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300 are bimodal regulators of Wnt signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. p300-CBP coactivator family Wikipedia [en.wikipedia.org]
- 4. The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates | The EMBO Journal [link.springer.com]







- 6. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]
- 7. Active Enhancer Assessment by H3K27ac ChIP-seq Reveals Claudin-1 as a Biomarker for Radiation Resistance in Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 9. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Foxp3 Processing by Proprotein Convertases and Control of Regulatory T Cell Function -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptglab.com [ptglab.com]
- To cite this document: BenchChem. [The Role of CPI703 in Gene Transcription: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403119#role-of-cpi703-in-gene-transcription]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com